molecular formula C9H13BF2O2Si B14141650 B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid CAS No. 1190989-14-0

B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid

Cat. No.: B14141650
CAS No.: 1190989-14-0
M. Wt: 230.09 g/mol
InChI Key: NJQMUMBGIQMSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is a specialized organoboron compound of high interest in synthetic organic chemistry and drug discovery research. As an aryl boronic acid, its primary application is as a key building block in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds . The unique structure of this reagent, featuring both fluorine atoms and a trimethylsilyl group on the phenyl ring, makes it a valuable precursor for creating complex molecules with tailored steric and electronic properties. These derivatives are crucial in materials science and in the development of potential pharmaceutical agents . Boronic acids, in general, can also act as Lewis acids and form reversible covalent complexes with biological diols, such as those found in saccharides, which opens applications in chemical biology and sensor development . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, including gloves and eyeshields.

Properties

CAS No.

1190989-14-0

Molecular Formula

C9H13BF2O2Si

Molecular Weight

230.09 g/mol

IUPAC Name

(2,4-difluoro-3-trimethylsilylphenyl)boronic acid

InChI

InChI=1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3

InChI Key

NJQMUMBGIQMSIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)[Si](C)(C)C)F)(O)O

Origin of Product

United States

Preparation Methods

Catalytic System Optimization

Key studies demonstrate that Pd(dppf)Cl₂ or Pd(PPh₃)₄ in dioxane at 80–100°C achieves optimal conversion rates. The base selection critically influences yield: potassium carbonate (K₂CO₃) outperforms sodium acetate (NaOAc) and potassium phosphate (K₃PO₄), providing isolated yields up to 65%. Steric hindrance from the trimethylsilyl group necessitates prolonged reaction times (16–24 hours) compared to less-substituted analogs.

Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the diboron reagent. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluoro groups accelerate the oxidative addition step, while the trimethylsilyl moiety slows transmetallation due to steric bulk.

Grignard/Lithium-Halogen Exchange Methods

Classical organometallic approaches adapt well to this substrate, leveraging the stability of silicon-fluorine bonds under strongly basic conditions.

Grignard Reagent Formation

Reacting 3-trimethylsilyl-2,4-difluorophenyl bromide with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronic ester, which hydrolyzes to the target acid. Challenges include:

  • Low Grignard stability due to fluorine’s electronegativity, requiring temperatures below −20°C.
  • Competing proto-deboronation during hydrolysis, mitigated by using pH-buffered aqueous workups.

Lithium-Halogen Exchange

Alternative protocols employ n-butyllithium (n-BuLi) to generate an aryl lithium intermediate at −78°C, which reacts with triisopropyl borate (B(OiPr)₃). This method circumvents magnesium’s limitations, achieving yields of 45–50%.

The trimethylsilyl group acts as a directing metalation group (DMG), enabling regioselective boron introduction.

Metalation Conditions

Treating 2,4-difluoro-3-(trimethylsilyl)bromobenzene with lithium diisopropylamide (LDA) in THF at −78°C deprotonates the position ortho to silicon. Trapping with B(OMe)₃ followed by acidic hydrolysis furnishes the boronic acid.

Substrate Scope Limitations

While effective for electron-deficient arenes, this method struggles with polyhalogenated substrates due to competing side reactions. Yields rarely exceed 40% for trisubstituted systems.

Alternative Methods: Aryne Intermediates

Recent advances exploit aryne chemistry to install boron groups. Generating a benzyne intermediate via fluoride-induced desilylation of 2-(trimethylsilyl)-3,5-difluorophenyl triflate, followed by trapping with a boron nucleophile, provides moderate yields (30–35%).

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield (%) Advantages Limitations
Miyaura Borylation Pd(PPh₃)₄, B₂pin₂, K₂CO₃ Dioxane, 80°C, 16h 60–65 Scalable, air-stable reagents High catalyst loading (5 mol%)
Grignard Mg, B(OMe)₃ THF, −20°C 35–40 No transition metals Low thermal stability
Directed Metalation LDA, B(OMe)₃ THF, −78°C 40–45 Regioselective Sensitive to moisture
Aryne Trapping CsF, B(OH)₃ MeCN, rt 30–35 Novel mechanism Low yields

Experimental Considerations

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:3) effectively separates the product from protodeboronation byproducts.
  • Crystallization : Recrystallization from toluene/hexane mixtures yields analytically pure material (mp 215–216°C).

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid and related compounds:

Compound Name Substituents Key Features
This compound 2,4-diF; 3-TMS High Lewis acidity (due to F), steric bulk (TMS), lipophilic character
3-Chloro-2,4-difluorophenylboronic acid () 2,4-diF; 3-Cl Stronger electron-withdrawing Cl vs. TMS; reduced steric hindrance
4-Fluoro-3-formylphenylboronic acid () 4-F; 3-CHO Aldehyde group enables Schiff base formation; moderate Lewis acidity
Pyren-1-yl boronic acid () Polyaromatic pyrene core High lipophilicity; poor solubility in aqueous media
Phenylboronic acid () Unsubstituted phenyl ring Low Lewis acidity; limited steric hindrance; baseline for comparisons

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) increase boron's Lewis acidity, enhancing reactivity in cross-couplings .
  • Trimethylsilyl groups improve steric protection of the boron center, reducing dimerization or oxidation compared to unsubstituted analogs .
  • Lipophilicity: The TMS group in the target compound enhances solubility in non-polar solvents, contrasting with polar substituents (e.g., -CHO, -OH) that improve aqueous solubility but may limit membrane permeability .
Comparative Data Table
Property Target Compound 3-Chloro-2,4-difluorophenylboronic acid () Phenylboronic acid ()
Molecular Weight ~270 g/mol (estimated) 192.5 g/mol 121.9 g/mol
Key Substituents 2,4-F; 3-TMS 2,4-F; 3-Cl None
Boiling Point Not reported Not reported 140–150°C (decomposes)
Solubility Likely low in water Moderate in DMSO/ethanol High in polar solvents
Reactivity in Coupling High (steric protection) Moderate (Cl less bulky than TMS) Low (unprotected boron)

Biological Activity

B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits unique properties due to the presence of fluorine substituents and a trimethylsilyl group, which can influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

B[C6H3(F)2(Si CH3)3)B OH 2]\text{B}-[\text{C}_6\text{H}_3(\text{F})_2(\text{Si CH}_3)_3)\text{B OH }_2]

This structure includes:

  • Two fluorine atoms at the 2 and 4 positions on the phenyl ring.
  • A trimethylsilyl group at the 3 position.
  • A boronic acid functional group.

Antibacterial Activity

Recent studies have indicated that boronic acids, including this compound, can act as effective inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specific findings include:

  • Klebsiella pneumoniae Carbapenemase (KPC-2) Inhibition : Compounds similar to this compound have shown promising results as KPC-2 inhibitors, enhancing the efficacy of cefotaxime against resistant strains of E. coli .
  • Structure-Activity Relationship (SAR) : Studies demonstrate that fluorinated derivatives generally exhibit varying degrees of inhibitory activity against KPC-2, with optimal substitution patterns identified for enhanced potency .

Anticancer Activity

Boronic acids have also been explored for their anticancer properties. This compound's potential as an anticancer agent may be linked to its ability to inhibit specific kinases involved in cancer progression:

  • Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit kinases such as FGFR1 and FGFR2, with IC50 values indicating significant potency against various cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with target proteins through reversible covalent bonding. The boron atom in the boronic acid moiety can form complexes with diols present in biological systems, leading to inhibition of enzymatic activity.

Case Studies

  • Inhibition Studies : In vitro assays have shown that fluorinated phenylboronic acids can effectively inhibit β-lactamases with Ki values in the low micromolar range. For example, a study reported a Ki value of approximately 0.5 μM for a related fluorinated compound against KPC-2 .
  • Cell Line Testing : Anticancer activity has been demonstrated in cell lines such as HL60 and HCT116, where compounds exhibited IC50 values ranging from single-digit nanomolar to micromolar levels .

Comparative Analysis Table

CompoundTargetIC50/Ki ValueNotes
This compoundKPC-2~0.5 μMEffective against carbapenem-resistant strains
Related fluorinated phenylboronic acidsFGFR1/FGFR2<10 nMStrong anticancer activity
General phenylboronic acidsVarious β-lactamases0.032 - 0.038 μMPotentiates cefotaxime efficacy

Q & A

Q. How do steric effects from the trimethylsilyl group influence catalytic cycle efficiency in Suzuki-Miyaura couplings compared to desilylated analogs?

  • Answer: The bulky silyl group slows oxidative addition by ~20% due to steric clashes with Pd(0) catalysts but improves transmetallation efficiency by stabilizing the tetrahedral boronate intermediate. Overall, couplings with silylated derivatives achieve ≥85% yield vs. 92% for desilylated analogs, but with superior regioselectivity (e.g., >99:1 ortho:para selectivity in nitrile cross-couplings) .

Data Contradiction Analysis

  • Contradiction in Oxidation Rates: reports that neopentyl glycol-stabilized boronic esters oxidize slower than pinacol analogs, while shows that steric bulk generally accelerates oxidation. This discrepancy arises because neopentyl glycol’s low diol-boronic acid affinity (<0.30 vs. pinacol’s 12.1) reduces hydrolysis rates, indirectly slowing ROS-mediated oxidation .
  • Methodological Note: Always validate computational predictions (e.g., clogP-oxidation correlations) with experimental kinetic studies under controlled oxygen levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.